5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile
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Overview
Description
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound is characterized by the presence of a chloro group, a nitrobenzyl group, a phenyl group, and a carbonitrile group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The indole core can interact with various enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile is unique due to the presence of the carbonitrile group, which can influence its reactivity and biological activity. The combination of the chloro, nitrobenzyl, and phenyl groups attached to the indole core also contributes to its distinct chemical properties.
Properties
IUPAC Name |
5-chloro-1-[(4-nitrophenyl)methyl]-3-phenylindole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2/c23-17-8-11-20-19(12-17)22(16-4-2-1-3-5-16)21(13-24)25(20)14-15-6-9-18(10-7-15)26(27)28/h1-12H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULEILRNYCKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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